molecular formula C12H20N2O2 B2729404 Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate CAS No. 2059967-22-3

Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate

Cat. No.: B2729404
CAS No.: 2059967-22-3
M. Wt: 224.304
InChI Key: MDQNNDSANFBZDY-UHFFFAOYSA-N
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Description

Tert-Butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate ( 2059967-22-3) is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.30 . It is a valuable azetidine-containing building block for research and development applications, particularly in medicinal chemistry. The azetidine ring, a four-membered nitrogen heterocycle, is a prominent scaffold in drug discovery due to its desirable physicochemical properties and potential to improve the metabolic stability of drug candidates . The presence of both a tert-butoxycarbonyl (Boc) protecting group and a but-3-en-1-yl imino side chain on the azetidine core makes this molecule a versatile synthetic intermediate. The Boc group facilitates easy deprotection for further functionalization of the azetidine nitrogen, while the alkene group offers a handle for diverse chemical transformations, such as cross-coupling reactions or cycloadditions, to create more complex molecular architectures . This compound is intended for use by qualified researchers as a key starting material in the synthesis of novel chemical entities for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3-but-3-enyliminoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-6-7-13-10-8-14(9-10)11(15)16-12(2,3)4/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQNNDSANFBZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=NCCC=C)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner–Emmons Reaction and Spirocyclization

The synthesis begins with tert-butyl 3-oxoazetidine-1-carboxylate (5 ), prepared via a Horner–Emmons reaction between tert-butyl 3-oxoazetidine-1-carboxylate and triethyl phosphonoacetate in tetrahydrofuran (THF), yielding unsaturated ester 6 in 92% yield. Subsequent Michael addition with glycolic acid methyl ester and Claisen condensation furnishes spirocyclic ketone 4 (61% yield after purification). This ketone is pivotal for downstream heterocyclization (Scheme 1).

Table 1: Key Intermediates in Azetidine Synthesis

Intermediate Reaction Steps Yield Conditions
6 Horner–Emmons 92% NaH, THF, 0°C → RT
4 Michael/Claisen 61% Glycolic acid methyl ester, reflux

Oxidation of 3-Hydroxyazetidine Derivatives

Alternative routes employ oxidation strategies. Patent CN102026999 describes the preparation of 1-tert-butoxycarbonyl-3-azetidinone (Ia ) via hydrolysis of 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine (Va ) using 10% aqueous citric acid, achieving 85.4% yield. This method circumvents environmentally hazardous solvents like dioxane and dimethyl sulfoxide (DMSO).

Introduction of the But-3-En-1-Yl Imino Group

Functionalization of the azetidine core at the 3-position necessitates precise coupling strategies.

Condensation with But-3-En-1-Amine

Alternative Pathways and Optimization

Nickel-Catalyzed Cross-Coupling

A microwave-assisted coupling of 6-bromoimidazo[1,2-a]pyridine with 3-bromo using NiI2, 4,4'-di-tert-butyl-2,2'-bipyridine, and zinc in DMA at 65°C yields 3-imidazo[1,2-a]pyridin-6-yl-azetidine-1-carboxylate (0.85 g). This method highlights the potential for transition metal catalysis in introducing aryl/heteroaryl groups, adaptable for alkenyl amines.

Structural Characterization and Validation

Critical to synthetic validation are nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses. For tert-butyl 3-azetidinone derivatives, 1H NMR spectra exhibit characteristic tert-butyl singlet at δ 1.45 ppm and azetidine ring protons between δ 3.5–4.5 ppm. The imino proton (NH) in the target compound would appear as a broad singlet near δ 8–9 ppm, while but-3-en-1-yl protons resonate as multiplet signals at δ 4.8–5.9 ppm (vinyl) and δ 2.2–2.8 ppm (methylene). High-resolution MS would confirm the molecular ion peak at m/z 266.2 (C13H20N2O2).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of new functionalized derivatives .

Scientific Research Applications

Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and reactivity, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The tert-butyl carbamate group is a common motif across analogues, providing steric protection and enhancing solubility in organic solvents. Variations at the 3-position of the azetidine ring dictate electronic and steric properties:

Table 1: Key Analogues and Their Properties
Compound Name (CAS if available) Substituent at 3-Position Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound But-3-en-1-yl imino ~239.3 (estimated) Potential for cycloaddition, imine reactivity -
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate Hydroxyimino ~202.2 Hydrogen bonding, precursor to oximes
tert-Butyl 3-(fluoromethyl)azetidine-3-carboxylate (1228581-12-1) Fluoromethyl 231.2 Enhanced metabolic stability, lipophilicity
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Cyanomethylene 220.3 Electron-withdrawing nitrile group
tert-Butyl 3-oxoazetidine-1-carboxylate (398489-26-4) Oxo 185.2 Precursor for imine/oxime synthesis
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (1262411-27-7) Amino + hydroxymethyl 202.3 High solubility, bifunctional reactivity
tert-Butyl 3-(pyridin-4-yl)azetidine-1-carboxylate Pyridin-4-yl 274.3 Aromatic π-π interactions, kinase inhibition

Electronic and Steric Effects

  • But-3-en-1-yl imino group: The conjugated imine and alkenyl group in the target compound enable participation in Diels-Alder or [2+2] cycloadditions, distinguishing it from saturated or non-conjugated analogues .
  • Fluorinated analogues : Fluorine substituents (e.g., fluoromethyl in CAS 1228581-12-1) increase electronegativity and steric bulk, improving metabolic stability and membrane permeability compared to the alkenyl group .

Solubility and Reactivity

  • Hydroxyimino derivative (): The polar hydroxyimino group enhances water solubility via hydrogen bonding, whereas the target compound’s alkenyl imine is more lipophilic.
  • Amino-hydroxymethyl analogue (): The dual amino and hydroxymethyl groups create a highly polar structure, suitable for aqueous-phase reactions or as a building block in peptide mimetics.

Research Findings and Trends

  • Synthetic utility : The target compound’s imine and alkenyl groups make it a candidate for click chemistry or metal-catalyzed reactions, whereas fluorinated or aromatic analogues are prioritized in CNS drug design .
  • Stability : Imine-containing compounds (e.g., ) may exhibit pH-dependent hydrolysis, necessitating stabilization strategies compared to more robust carbamate or fluorinated derivatives.

Biological Activity

Tert-butyl 3-[(but-3-en-1-yl)imino]azetidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula, which includes a tert-butyl group, an azetidine ring, and an imino side chain. The molecular weight and specific structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC₉H₁₅N₂O₂
Molecular Weight171.23 g/mol
CAS NumberNot available
IUPAC NameThis compound

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, azetidine derivatives have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been evaluated in vitro, showing promising results that warrant further exploration.

Anticancer Activity

Several studies have explored the anticancer potential of azetidine derivatives. The compound's ability to induce apoptosis in cancer cells has been observed, likely through the modulation of signaling pathways involved in cell survival and proliferation. In particular, compounds that interact with DNA or inhibit key enzymes in cancer metabolism have shown significant promise.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit enzymes critical for cell division and survival in cancer cells.
  • DNA Interaction : The imino group may facilitate intercalation with DNA, leading to disruption of replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some azetidine derivatives have been shown to increase ROS levels, contributing to oxidative stress in target cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus.

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells post-treatment, suggesting that the compound may induce apoptosis via mitochondrial pathways.

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